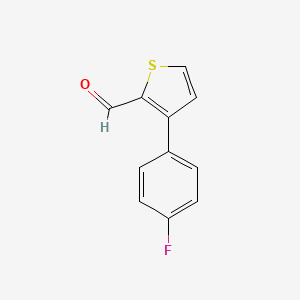

3-(4-Fluorophenyl)thiophen-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7FOS |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

3-(4-fluorophenyl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C11H7FOS/c12-9-3-1-8(2-4-9)10-5-6-14-11(10)7-13/h1-7H |

InChI Key |

FJZWEGZVAJXZFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SC=C2)C=O)F |

Origin of Product |

United States |

Contextual Significance of Thiophene Derivatives in Heterocyclic Chemistry

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are fundamental to organic chemistry and biochemistry. britannica.com Among these, thiophene (B33073) (C₄H₄S), a five-membered aromatic ring with a sulfur heteroatom, is a cornerstone. derpharmachemica.comwikipedia.org Discovered in 1882 as a contaminant in benzene (B151609), thiophene and its derivatives have become vital building blocks in a multitude of applications. britannica.comwikipedia.org

Thiophene derivatives are integral to the development of pharmaceuticals and agrochemicals. wikipedia.orgnih.gov The thiophene nucleus is a privileged structure in medicinal chemistry, often appearing in pharmacologically active compounds. derpharmachemica.comnih.gov Its structural similarity to the benzene ring allows it to act as a bioisostere, where replacing a benzene ring with a thiophene ring can maintain or improve biological activity. wikipedia.org This strategy is evident in commercial drugs such as the anti-inflammatory agents Tinoridine and Tiaprofenic acid. nih.govresearchgate.net The broad spectrum of biological activities associated with thiophene-based compounds includes anti-inflammatory, antimicrobial, anticonvulsant, antioxidant, and anti-cancer properties. nih.govnih.gov

Beyond medicine, thiophene derivatives are crucial in materials science. nih.govjournalskuwait.org Their electronic properties make them suitable for creating conductive polymers, such as polythiophene, which are valued for their high environmental and thermal stability. journalskuwait.org These materials are applied in advanced technologies like solar cells, light-emitting diodes (LEDs), and various sensors. journalskuwait.org The versatility of thiophene chemistry, including its propensity for electrophilic substitution reactions, allows for the synthesis of a vast library of derivatives with tailored properties. slideshare.netpharmaguideline.com

Role of Fluorine Substitution in Aromatic Systems and Its Influence on Molecular Design

The introduction of fluorine atoms into aromatic systems is a powerful and widely used strategy in modern molecular design, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. numberanalytics.com Fluorine possesses unique properties that significantly alter the physicochemical characteristics of the parent molecule. numberanalytics.comnih.gov

Key influences of fluorine substitution include:

Electronic Effects : Fluorine is the most electronegative element, causing it to strongly withdraw electron density from the aromatic ring. numberanalytics.com This electronic perturbation can lower the energy of the highest occupied molecular orbital (HOMO) and raise the energy of the lowest unoccupied molecular orbital (LUMO), which can enhance molecular stability and influence chemical reactivity. numberanalytics.com

Lipophilicity and Bioavailability : Substituting hydrogen with fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes, such as the blood-brain barrier. nih.gov This is a critical factor in drug design for enhancing bioavailability.

Metabolic Stability : The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block metabolic pathways, thereby increasing the half-life and duration of action of a drug.

Binding Interactions : Fluorine can participate in non-covalent interactions, such as dipolar and quadrupolar interactions, with biological targets like proteins. nih.gov Although these interactions are modest, they can collectively increase the binding affinity and selectivity of a drug for its receptor. nih.gov

Conformational Control : The steric effects of fluorine, though small, can influence the preferred conformation of a molecule, which can be crucial for optimal interaction with a biological target. numberanalytics.com

In materials science, fluorinated aromatics contribute to polymers with high thermal stability and chemical resistance. nih.govacs.org The strategic placement of fluorine atoms allows for the fine-tuning of electronic properties, which is essential for developing advanced materials for electronics and optics. numberanalytics.com

Academic and Research Landscape of Aryl Thiophene Carbaldehydes

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, providing powerful and versatile tools for the formation of carbon-carbon bonds. The synthesis of 3-(4-fluorophenyl)thiophen-2-carbaldehyde can be efficiently achieved by coupling a substituted thiophene with a fluorophenyl precursor.

Suzuki-Miyaura Coupling Protocols for Aryl Thiophene Scaffolds

The Suzuki-Miyaura coupling is a widely employed method for the formation of C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. For the synthesis of this compound, this typically involves the reaction of a 3-halothiophen-2-carbaldehyde with (4-fluorophenyl)boronic acid.

A plausible synthetic route would start with 3-bromothiophen-2-carbaldehyde and (4-fluorophenyl)boronic acid. The reaction is generally carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. The choice of base and solvent system is crucial for achieving high yields, with common systems including potassium carbonate in a mixture of toluene (B28343) and water.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| 3-Bromothiophen-2-carbaldehyde | (4-Fluorophenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90-100 °C |

The reaction mechanism involves an oxidative addition of the palladium(0) catalyst to the 3-halothiophen-2-carbaldehyde, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

Other Transition Metal-Catalyzed Coupling Approaches

Beyond the Suzuki-Miyaura coupling, other transition metal-catalyzed reactions are also effective for the synthesis of aryl thiophene scaffolds. These include the Stille, Negishi, and direct C-H arylation reactions.

The Stille coupling utilizes an organotin reagent, such as (4-fluorophenyl)trimethylstannane, which reacts with 3-bromothiophen-2-carbaldehyde in the presence of a palladium catalyst. While effective, the toxicity of organotin compounds is a significant drawback of this method.

The Negishi coupling employs an organozinc reagent, for example, (4-fluorophenyl)zinc chloride. This method is known for its high reactivity and functional group tolerance. The organozinc reagent can be prepared in situ from the corresponding Grignard or organolithium reagent.

Direct C-H arylation is an increasingly popular and atom-economical approach that avoids the pre-functionalization of the thiophene ring. In this strategy, thiophene-2-carbaldehyde (B41791) can be directly coupled with a 4-fluoroaryl halide, such as 1-bromo-4-fluorobenzene (B142099) or 1-iodo-4-fluorobenzene. This reaction is catalyzed by a palladium species, often in the presence of a phosphine (B1218219) ligand and a base. The regioselectivity of the arylation on the thiophene ring can be a challenge, but conditions can often be optimized to favor substitution at the C3 position.

Functionalization of Precursor Thiophene Systems

An alternative synthetic strategy involves starting with a thiophene ring that already bears the 4-fluorophenyl substituent at the 3-position and then introducing the formyl group at the 2-position.

Direct Formylation Strategies

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgresearchgate.netresearchgate.net In this approach, 3-(4-fluorophenyl)thiophene (B192847) is treated with a formylating agent, typically the Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.orgresearchgate.net

The reaction proceeds via an electrophilic aromatic substitution mechanism. The electrophilic Vilsmeier reagent attacks the electron-rich thiophene ring. For 3-substituted thiophenes, electrophilic attack is generally favored at the C2 position due to electronic and steric factors. A subsequent hydrolysis step then yields the final aldehyde product. Thiophenes are known to be suitable substrates for this reaction, although they are generally less reactive than furans or pyrroles. organic-chemistry.org

Table 2: Typical Vilsmeier-Haack Reaction Conditions

| Substrate | Reagents | Solvent | Temperature |

|---|

Halogen-Dance and Lithiation-Electrophilic Quench Methods

More intricate methods involving organolithium intermediates can also be employed to achieve the desired functionalization. These methods offer high regioselectivity.

The Halogen-Dance reaction is a fascinating rearrangement process where a halogen atom on an aromatic ring migrates to a different position under the influence of a strong base. wikipedia.org For instance, a 2-bromo-4-(4-fluorophenyl)thiophene could potentially be rearranged to a 3-bromo-4-(4-fluorophenyl)thiophene, which could then be further functionalized. A more direct approach starts with a precursor like 2-bromo-3-(4-fluorophenyl)thiophene. Treatment with a strong base like lithium diisopropylamide (LDA) at low temperatures can induce a halogen dance, leading to the formation of a 2-lithiated-3-bromo intermediate, which upon quenching with DMF would yield the target molecule.

A more straightforward lithiation-electrophilic quench method starts with the precursor 3-(4-fluorophenyl)thiophene. The proton at the C2 position of the thiophene ring is the most acidic due to the inductive effect of the sulfur atom and the adjacent aryl group. Therefore, treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperature results in regioselective deprotonation at the C2 position. The resulting 2-lithio-3-(4-fluorophenyl)thiophene is a potent nucleophile that can be trapped with an electrophilic formylating agent like DMF. wikipedia.org Subsequent aqueous workup hydrolyzes the intermediate to afford this compound in good yield.

Multi-Step Synthetic Sequences from Simpler Precursors

Instead of starting with a pre-formed thiophene ring, it is also possible to construct the target molecule from simple, acyclic precursors. Several named reactions are available for the synthesis of the thiophene core.

The Gewald aminothiophene synthesis is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to form a 2-aminothiophene. wikipedia.orgmdpi.comresearchgate.netorganic-chemistry.org To adapt this for the target molecule, one could envision a sequence starting from 4-fluorophenylacetonitrile (B56358) and an appropriate carbonyl compound. The resulting 2-aminothiophene could then be converted to the desired 2-carbaldehyde via a Sandmeyer-type reaction or other deamination-formylation sequences.

The Fiesselmann thiophene synthesis involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or β-chloro-α,β-unsaturated aldehydes/ketones. wikipedia.org A potential route to this compound could involve the reaction of a β-chloro-α,β-unsaturated aldehyde bearing a 4-fluorophenyl group with a thioglycolate ester, followed by further transformations.

The Paal-Knorr thiophene synthesis is another classical method that involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent to form the thiophene ring. organic-chemistry.orgwikipedia.orgderpharmachemica.com A suitably substituted 1,4-dicarbonyl precursor bearing the 4-fluorophenyl group could be cyclized to form the thiophene core, which would then require subsequent functionalization to introduce the carbaldehyde group.

These ring-forming strategies, while often longer, can provide access to a wide range of substituted thiophenes from readily available starting materials.

Construction of the Thiophene Ring with Subsequent Aromatic Substitution

The foundational step in the synthesis of many substituted thiophenes is the construction of the five-membered heterocyclic ring itself. wikipedia.org Classical methods provide access to a variety of thiophene cores that can be subsequently functionalized. While direct synthesis of this compound may proceed through different sequences, the initial formation of a suitable thiophene precursor is a critical strategic consideration.

One versatile approach is the Fiesselmann thiophene synthesis, which allows for the construction of highly substituted thiophene derivatives. nih.govresearchgate.net This method typically involves the condensation of thioglycolic acid derivatives with compounds containing activated triple bonds or other suitable precursors. For instance, new 5- or 6-aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylates have been obtained by condensing aryl-substituted 3-chlorothiophene-2-carboxylates with methyl thioglycolate. nih.gov This highlights a strategy where a substituted thiophene is built, which can then undergo further transformations.

Another powerful strategy involves the cyclization of functionalized alkynes containing a sulfur atom. mdpi.com These methods are advantageous due to their potential for high atom economy and the ability to construct the thiophene ring with a desired substitution pattern in a single, regiospecific step. mdpi.com Once a thiophene ring is formed, often with "handles" like halogen atoms, it becomes a platform for introducing the required substituents through aromatic substitution or cross-coupling reactions.

Introduction of the Fluorophenyl Moiety

The introduction of the 4-fluorophenyl group at the C-3 position of the thiophene ring is most effectively achieved using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a preeminent tool for this purpose, valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids. nih.govmdpi.com

This transformation typically involves the coupling of a thiophene derivative halogenated at the 3-position (e.g., 3-bromothiophene (B43185) or 3-iodothiophene, often with the C-2 position protected or already functionalized) with (4-fluorophenyl)boronic acid. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst. A base is required to activate the boronic acid, and the reaction is carried out in a suitable solvent system. For example, the synthesis of 2-(4-fluorophenyl)thiophene (B192845) has been achieved with an 85% yield by reacting 2-bromothiophene (B119243) with 4-fluorobenzeneboronic acid using a palladium catalyst in DMF at elevated temperatures. chemicalbook.com Although this example illustrates coupling at the C-2 position, the same principle is readily applied to the C-3 position to build the desired scaffold.

Key parameters influencing the success of the Suzuki-Miyaura coupling include the choice of catalyst, ligand, base, and solvent.

| Parameter | Common Examples | Purpose/Function |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |

| Thiophene Substrate | 3-Bromothiophene-2-carbaldehyde, Protected 3-iodothiophene | Provides the heterocyclic core with a leaving group for oxidative addition. |

| Boron Reagent | (4-Fluorophenyl)boronic acid, (4-Fluorophenyl)boronic acid pinacol (B44631) ester | Serves as the source of the 4-fluorophenyl group. nih.gov |

| Base | K₂CO₃, K₃PO₄, Na₃PO₄ | Activates the boronic acid for the transmetalation step. nih.govchemicalbook.comnih.gov |

| Solvent | Dioxane/Water, Toluene/Water, Dimethylformamide (DMF) | Solubilizes reactants and facilitates the reaction. nih.govchemicalbook.com |

Selective Aldehyde Installation

The final key transformation is the introduction of a carbaldehyde (formyl) group selectively at the C-2 position of the 3-(4-fluorophenyl)thiophene intermediate. The C-2 position of thiophene is the most nucleophilic and thus the most reactive towards electrophilic substitution, facilitating selective formylation. wikipedia.org

The Vilsmeier-Haack reaction is the most common and efficient method for this purpose. organic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, typically a chloromethyleniminium salt, which is generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or oxalyl chloride. jk-sci.com The Vilsmeier reagent acts as a mild electrophile that attacks the electron-rich thiophene ring, primarily at the C-2 position. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the desired aldehyde. organic-chemistry.orgjk-sci.com

The general mechanism involves:

Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃. jk-sci.com

Electrophilic attack by the reagent on the C-2 position of 3-(4-fluorophenyl)thiophene.

Aromatization of the thiophene ring.

Hydrolysis of the intermediate iminium salt to afford this compound.

The reaction is widely applicable to electron-rich aromatic and heteroaromatic compounds and is a powerful tool for formylation. ijpcbs.com

| Reagent/Condition | Role in Vilsmeier-Haack Reaction |

| Substrate | 3-(4-Fluorophenyl)thiophene |

| Formylating Agent | N,N-Dimethylformamide (DMF) |

| Activating Agent | Phosphorus oxychloride (POCl₃), Oxalyl Chloride |

| Workup | Aqueous solution (e.g., water, aqueous sodium acetate) |

An alternative, though less common, strategy for formylation involves the ortho-metalation of the thiophene ring. This would entail deprotonation at the C-2 position using a strong base like n-butyllithium, creating a potent 2-lithiothiophene nucleophile. wikipedia.org This intermediate can then be quenched with an electrophilic formylating agent, such as DMF, to install the aldehyde group. This method's success hinges on the selective deprotonation at the desired position.

Reactions Involving the Carbaldehyde Moiety

The aldehyde group in this compound is a primary site for nucleophilic attack and condensation reactions. This reactivity allows for its conversion into a wide array of other functional groups and molecular scaffolds.

Formation of Imines and Schiff Bases

The condensation of this compound with primary amines readily forms imines, also known as Schiff bases. This reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of the carbon-nitrogen double bond is a key transformation, introducing new structural and electronic properties to the molecule. For instance, the reaction with substituted anilines in the presence of an acid catalyst like sulfuric acid in ethanol (B145695) yields the corresponding N-aryl imines. orientjchem.org Similarly, condensation with aminobenzoic acid produces Schiff bases that can act as ligands for metal complexes. nih.gov The synthesis of these imines can often be achieved under mild conditions, including solvent-free melt condensation or through the use of organocatalysts like pyrrolidine. acs.orgorganic-chemistry.org

These Schiff bases are not merely synthetic intermediates but often exhibit interesting biological activities. For example, thiazole-containing Schiff bases derived from thiophene carboxaldehydes have been investigated for their potential in managing diabetes. researchgate.net The general reaction scheme for imine formation is a cornerstone in the synthesis of various heterocyclic compounds. oncologyradiotherapy.comresearchgate.net

| Reactant | Product Type | Reaction Conditions | Reference |

|---|---|---|---|

| Aniline and substituted anilines | 2-thiophenylidine substituted aniline | Ethanol, H2SO4 (cat.) | orientjchem.org |

| 2,5-diamino-thiophene-3,4-dicarboxylic acid diethyl ester | Unsymmetric thiophene imines | Melt condensation | acs.org |

| 2-aminobenzoic acid | Schiff base ligand (HL) | Not specified | nih.gov |

| o-phenylenediamine | New Schiff base ligands | Ethanol | oncologyradiotherapy.com |

Condensation Reactions with Nucleophiles

The electrophilic nature of the carbaldehyde's carbonyl carbon makes it susceptible to attack by various nucleophiles, particularly those with active methylene (B1212753) groups. These Knoevenagel-type condensation reactions are fundamental in carbon-carbon bond formation and the synthesis of more complex molecules. The electron-withdrawing character of the thiophene ring enhances the electrophilicity of the aldehyde group, facilitating these reactions. smolecule.com For example, condensation with malononitrile (B47326) in the presence of a base leads to the formation of a vinyl-dinitrile derivative. smolecule.com Similarly, reactions with other active methylene compounds, often in basic media, can yield a variety of substituted alkenes and other functionalized products. researchgate.net

Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. Oxidation can be achieved using various oxidizing agents. For instance, chromium-based reagents like chromium trioxide in an acidic medium can convert thiophene-2-carbaldehyde to thiophene-2-carboxylic acid. smolecule.com

Conversely, reduction of the aldehyde to the corresponding alcohol, (3-(4-fluorophenyl)thiophen-2-yl)methanol, can be accomplished using hydride-based reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). smolecule.comharvard.edu Lithium aluminum hydride is a powerful reducing agent capable of reducing a wide range of carbonyl compounds, while sodium borohydride is a milder and more selective reagent. harvard.edu

Transformations of the Thiophene Ring System

The thiophene ring itself is an aromatic system that can undergo various transformations, allowing for further derivatization of the this compound core.

Electrophilic Aromatic Substitution Patterns on the Thiophene Nucleus

The thiophene ring is generally more reactive towards electrophilic aromatic substitution than benzene (B151609). pearson.comonlineorganicchemistrytutor.com Substitution typically occurs preferentially at the C5 position (alpha to the sulfur and adjacent to the formyl group) or the C4 position (beta to the sulfur). The directing effects of the existing substituents—the electron-withdrawing carbaldehyde at C2 and the 4-fluorophenyl group at C3—will influence the regioselectivity of these reactions. The formyl group is deactivating and meta-directing, which in the case of the thiophene ring would direct incoming electrophiles to the C4 and C5 positions. The 4-fluorophenyl group's effect is more complex, but generally, electrophilic attack is favored at the positions ortho and para to the activating group. In the context of the thiophene ring, this would also influence the reactivity of the available positions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com For example, bromination of substituted thiophenes can be achieved using reagents like N-bromosuccinimide (NBS). beilstein-journals.org

Metalation and Cross-Coupling at Other Thiophene Positions

Directed ortho-metalation (DoM) and subsequent cross-coupling reactions provide a powerful strategy for the functionalization of specific positions on the thiophene ring that might be inaccessible through direct electrophilic substitution. pharmaceutical-business-review.com This typically involves deprotonation of a specific C-H bond using a strong base, such as an organolithium reagent, to form an organometallic intermediate. This intermediate can then react with various electrophiles or be used in transition-metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a particularly versatile method for forming carbon-carbon bonds. nih.govlookchem.com This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst. researchgate.netmdpi.com For derivatives of this compound, this could involve, for example, converting a bromo-substituted thiophene derivative into a more complex biaryl structure. The choice of palladium catalyst and ligands can be crucial for the success and selectivity of the coupling reaction. researchgate.net

| Section | Reaction Type | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| 3.1.1 | Imine/Schiff Base Formation | Primary amines, acid/base catalyst | Imines (C=N) |

| 3.1.2 | Condensation | Active methylene compounds, base | Substituted alkenes |

| 3.1.3 | Oxidation | CrO3, acidic media | Carboxylic acid |

| 3.1.3 | Reduction | NaBH4, LiAlH4 | Primary alcohol |

| 3.2.1 | Electrophilic Aromatic Substitution | Electrophiles (e.g., Br2, HNO3), Lewis acid | Substituted thiophene ring |

| 3.2.2 | Metalation/Cross-Coupling | Organolithium reagents, Pd catalyst, boronic acids | Functionalized thiophene ring |

Modifications and Reactivity of the Fluorophenyl Moiety

Influence of Fluorine on Electronic Properties and Reactivity

The fluorine atom, being the most electronegative element, exerts a powerful influence on the electronic landscape of the phenyl ring in this compound. This influence is primarily a combination of a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+M).

The strong inductive effect, operating through the sigma bond, polarizes the carbon-fluorine bond, reducing electron density around the ipso-carbon and, to a lesser extent, the rest of the aromatic ring. researchgate.netnih.gov This electron-withdrawing capability generally deactivates the ring towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. researchgate.net However, the interplay with the resonance effect, where fluorine's lone pairs can donate electron density to the pi-system, complicates this picture. In electrophilic substitutions, this resonance effect preferentially directs incoming electrophiles to the ortho and para positions relative to the fluorine atom.

Conversely, the potent inductive effect of fluorine plays a crucial role in activating the fluorophenyl ring for nucleophilic aromatic substitution (SNAr). stackexchange.com For SNAr to occur, the aromatic ring typically requires strong electron-withdrawing groups to stabilize the negatively charged intermediate, known as a Meisenheimer complex. stackexchange.comyoutube.com The fluorine atom's high electronegativity provides significant stabilization for this intermediate, thereby lowering the activation energy for the initial, rate-determining nucleophilic attack. stackexchange.com This makes the fluorine atom itself a viable leaving group, often displaying higher reactivity in SNAr reactions than other halogens like chlorine or bromine. stackexchange.comyoutube.com This enhanced reactivity is attributed to the stabilization of the transition state by the fluorine's inductive effect, which outweighs its poorer leaving group ability compared to heavier halogens. stackexchange.com

Table 1: Electronic Effects of Fluorine on the Phenyl Ring

| Effect | Description | Impact on Reactivity |

|---|---|---|

| Inductive Effect (-I) | Strong electron withdrawal through the C-F sigma bond due to fluorine's high electronegativity. nih.gov | Deactivates the ring for Electrophilic Aromatic Substitution (EAS). Activates the ring for Nucleophilic Aromatic Substitution (SNAr) by stabilizing the Meisenheimer complex. researchgate.netstackexchange.com |

| Resonance Effect (+M) | Donation of lone pair electrons from fluorine into the aromatic pi-system. | Directs incoming electrophiles to the ortho and para positions during EAS. researchgate.net |

| Overall Effect | The inductive effect generally dominates, making the ring electron-deficient. | The fluorophenyl moiety is susceptible to nucleophilic attack, particularly at the carbon bearing the fluorine atom. |

Further Functionalization of the Phenyl Ring

The reactivity profile of the fluorophenyl moiety allows for its further functionalization, primarily through nucleophilic aromatic substitution (SNAr). This strategy enables the replacement of the fluorine atom with a variety of nucleophiles, leading to a diverse array of derivatives with modified properties.

Research into related structures, such as MPEP (2-Methyl-6-(phenylethynyl)pyridine), has shown that functionalization of the phenyl ring can be sensitive, with only certain substituents like nitro (NO₂) and cyano (CN) groups leading to the retention of biological activity in that specific context. nih.gov While not directly analogous, this highlights the importance of the electronic nature of substituents introduced onto the phenyl ring.

Table 2: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions on a 4-Fluorophenyl Moiety

| Nucleophile | Reagent Example | Product Functional Group | Reaction Conditions |

|---|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | Methoxy (-OCH₃) | Polar aprotic solvent (e.g., DMF), heat |

| Thiolate | Sodium Thiolate (NaSR) | Thioether (-SR) | Polar aprotic solvent (e.g., DMSO), heat |

| Amine | Ammonia (B1221849) (NH₃), Alkylamines (RNH₂) | Amino (-NH₂), Alkylamino (-NHR) | High temperature and pressure or catalyst |

| Cyanide | Sodium Cyanide (NaCN) | Cyano (-CN) | Polar aprotic solvent (e.g., DMSO), heat |

Beyond SNAr, other transformations targeting the phenyl ring are less common but conceivable under specific conditions. Directed ortho-metalation, for example, could potentially be used to introduce substituents at the positions ortho to the thiophene ring, although this would require careful selection of directing groups and reaction conditions to avoid competing reactions at the thiophene ring.

Computational and Theoretical Investigations of 3 4 Fluorophenyl Thiophen 2 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, utilized to determine the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency. nih.gov Standard DFT calculations for organic molecules like 3-(4-Fluorophenyl)thiophen-2-carbaldehyde are often performed using hybrid functionals, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a sufficiently large basis set like 6-311++G(d,p) to ensure reliable results. nih.govnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For this compound, a key structural parameter is the dihedral angle between the planes of the thiophene (B33073) and the 4-fluorophenyl rings.

Due to steric hindrance between the ortho-hydrogen of the phenyl ring and the hydrogen at the 4-position of the thiophene ring, the molecule is not expected to be perfectly planar. DFT calculations on similar 2,5-substituted thiophene derivatives have shown that free rotation of substituent groups is possible in the gas phase, but intermolecular interactions in the solid state can lead to a more planar structure. researchgate.net In related 3-phenylthiophene (B186537) systems, a twisted conformation is typical. The optimization process computationally finds the equilibrium geometry by minimizing the forces on each atom, thus predicting bond lengths, bond angles, and dihedral angles for the most stable conformer.

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized. In molecules with donor-acceptor characteristics, the electron density in the HOMO is typically localized on the electron-donating moiety, while the LUMO is localized on the electron-accepting part. For this compound, the fluorophenyl-thiophene system would contribute significantly to the HOMO, while the electron-withdrawing carbaldehyde group would dominate the LUMO.

Computational studies on structurally related thiophene carboxamide derivatives provide context for the expected FMO energies. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 5-(4-fluorophenyl)-N-(pyridin-2-yl)thiophene-2-carboxamide | -6.72 | -1.83 | 4.89 | nih.gov |

| N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)thiophene-2-carboxamide | -0.2013 | -0.0681 | 0.1332 | nih.gov |

| 5-(1H-1,2,4-triazol-1-yl)-2-thiophenecarboxylic acid | -6.80 | -3.70 | 3.10 | elifesciences.org |

Note: The values in the table are for structurally related compounds and serve as an estimation for the properties of this compound. Discrepancies in values can arise from different computational methods and molecular structures.

A Molecular Electrostatic Potential (MESP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. It plots the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). rsc.org

Negative Regions (Red/Yellow): These areas are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms. For this compound, the most negative potential is expected around the oxygen atom of the carbonyl group and the fluorine atom on the phenyl ring.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive potential is anticipated around the hydrogen atom of the aldehyde group and, to a lesser extent, the other hydrogen atoms bonded to the aromatic rings.

MESP analysis of related thiophene carboxamides confirms that the negative potential is localized on electronegative atoms, guiding interactions with biological receptors or other reactants. nih.gov The MESP map for the title compound would therefore be crucial in predicting its intermolecular interaction patterns.

DFT provides a framework for quantifying chemical concepts like reactivity. Global reactivity descriptors are calculated from the energies of the frontier orbitals (E_HOMO and E_LUMO). Key descriptors include:

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap and are less reactive.

Chemical Softness (S): S = 1 / η. Soft molecules have a small HOMO-LUMO gap and are more reactive.

Electronegativity (χ): χ = -(E_HOMO + E_LUMO) / 2. This measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): ω = μ² / 2η (where μ = -χ). This quantifies the electron-accepting capability. sciforum.net

While these global descriptors provide a general overview of reactivity, Fukui functions offer site-specific, or local, reactivity information. nih.gov The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. scm.com The condensed Fukui functions simplify this by assigning values to each atom:

f+: Predicts the site for nucleophilic attack (where an electron is added).

f-: Predicts the site for electrophilic attack (where an electron is removed).

For this compound, the carbonyl carbon of the aldehyde group is expected to have a high f+ value, identifying it as the primary site for nucleophilic attack. The electron-rich carbon and sulfur atoms of the thiophene ring would likely be the most susceptible sites for electrophilic attack, indicated by high f- values. nih.gov

Time-Dependent Density Functional Theory (TD-DFT)

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states. cecam.org It is widely used to predict electronic absorption and emission spectra (like UV-Vis and fluorescence) for molecules, providing insights into their color and photophysical behavior. elifesciences.org

TD-DFT calculations can determine the energies of electronic transitions from the ground state to various excited states. This allows for the simulation of the UV-Vis absorption spectrum, predicting the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength (f), which is related to the intensity of the absorption band. elifesciences.org

The structure of this compound suggests it possesses donor-π-acceptor (D-π-A) characteristics. The fluorophenyl-thiophene moiety acts as the electron-donating part, connected via a π-conjugated system to the electron-withdrawing carbaldehyde group. Such molecules are known to exhibit strong intramolecular charge transfer (ICT) upon photoexcitation. This ICT transition typically corresponds to the lowest-energy absorption band in the UV-Vis spectrum.

Computational studies on similar thiophene-based dyes show that TD-DFT can accurately predict their absorption maxima, which are often dominated by π→π* and n→π* transitions. elifesciences.orgresearchgate.net The predicted absorption wavelength for this compound would likely fall in the UV-A or visible region, a characteristic feature of conjugated aromatic systems. Furthermore, by optimizing the geometry of the first excited state, TD-DFT can also be used to predict fluorescence emission wavelengths. researchgate.net

| Compound | Absorption λ_max (nm) | Emission λ_max (nm) | Transition Type | Reference |

|---|---|---|---|---|

| trans-2-(4-amino-styryl)-thiophene | 399 | 482 | ICT (π→π) | researchgate.net |

| 5-(1H-1,2,4-triazol-1-yl)-2-thiophenecarboxylic acid | ~300-350 | N/A | π→π / n→π* | elifesciences.org |

Note: The spectral data presented are for analogous compounds and indicate the likely photophysical properties of this compound.

Quantum Chemical Descriptors and Advanced Electronic Properties

Quantum chemical descriptors provide valuable insights into the electronic structure, reactivity, and potential applications of a molecule. For this compound, these descriptors are heavily influenced by the interplay between the electron-rich thiophene ring, the electron-withdrawing carbaldehyde group, and the substituted phenyl ring.

Non-linear optical materials are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules, particularly those with donor-π-acceptor (D-π-A) architectures, can exhibit substantial NLO responses. In this compound, the thiophene ring can act as a π-conjugated bridge, the 4-fluorophenyl group as a modified donor, and the carbaldehyde group as an acceptor.

Computational studies on similar aryl-substituted thiophene carboxamides have shown that the nature and position of substituents on the aryl ring significantly impact the hyperpolarizability. For instance, compounds with strong electron-donating groups on the aryl ring tend to have larger β values.

To illustrate the typical range of NLO properties in related compounds, the following table presents calculated hyperpolarizability values for a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, which share a similar structural motif. Density Functional Theory (DFT) calculations are a common method for predicting these properties.

Table 1: Calculated NLO Properties of Structurally Related Thiophene Derivatives Disclaimer: The following data is for analogous compounds and is presented for illustrative purposes due to the absence of specific data for this compound.

| Compound (Analogue) | Calculated Dipole Moment (μ) in Debye | Calculated Average Polarizability (α) in esu | Calculated First Hyperpolarizability (β) in esu |

|---|---|---|---|

| 5-(4-Chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 2.58 | -4.01 x 10-24 | 1.18 x 10-30 |

| 5-(4-Methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 4.92 | -4.28 x 10-24 | 3.15 x 10-30 |

| 5-(4-(Trifluoromethyl)phenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 4.51 | -4.18 x 10-24 | 1.65 x 10-30 |

For this compound, the presence of the electron-withdrawing fluorine atom would likely result in a moderate NLO response compared to analogues with strong electron-donating groups. The carbaldehyde group at the 2-position of the thiophene ring establishes a clear charge-transfer pathway.

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study intramolecular bonding and interaction among orbitals. It provides a detailed picture of charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. These interactions are quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a more significant interaction between donor and acceptor orbitals.

In this compound, key electronic interactions would include:

π → π interactions:* Delocalization of π-electrons from the phenyl and thiophene rings to the antibonding π* orbitals of the conjugated system, including the carbaldehyde group. These interactions are crucial for the stability of the molecule and its electronic properties.

Theoretical studies on other thiophene derivatives have highlighted the importance of such interactions in determining their chemical reactivity and electronic behavior. For example, in a study of ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate, NBO analysis revealed significant hyperconjugative interactions contributing to its stability.

The following table presents representative E(2) values for key donor-acceptor interactions in a related thiophene derivative, illustrating the types of interactions that would be significant in this compound.

Table 2: Representative NBO Analysis of a Structurally Related Thiophene Derivative Disclaimer: The following data is for an analogous compound and is presented for illustrative purposes due to the absence of specific data for this compound.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C5-C6) | π(C7-C8) | 22.5 | π-π Conjugation |

| LP(O1) | π(C2-N3) | 28.7 | n-π Hyperconjugation |

| π(C10-C11) | π(C12-C13) | 19.8 | π-π Conjugation (Aryl Ring) |

For this compound, significant E(2) values would be expected for the delocalization of π-electrons across the thiophene bridge from the fluorophenyl ring to the carbaldehyde group. The lone pairs on the sulfur and oxygen atoms would also be expected to participate in stabilizing hyperconjugative interactions. These electronic features are fundamental to understanding the molecule's reactivity, stability, and potential for applications in materials science.

Strategic Applications in Organic Synthesis Utilizing 3 4 Fluorophenyl Thiophen 2 Carbaldehyde As a Building Block

Synthesis of Novel Heterocyclic Scaffolds

The chemical reactivity of 3-(4-fluorophenyl)thiophen-2-carbaldehyde makes it an ideal precursor for the synthesis of a wide range of novel heterocyclic scaffolds. These scaffolds are of significant interest due to their prevalence in pharmacologically active compounds.

One major pathway involves the initial conversion of the aldehyde into a chalcone (B49325), which then acts as a key intermediate. For example, reacting this compound with a substituted acetophenone (B1666503) via a Claisen-Schmidt condensation yields a 1-(aryl)-3-[3-(4-fluorophenyl)thiophen-2-yl]prop-2-en-1-one derivative. These thiophene-bearing chalcones are versatile synthons for constructing various heterocycles. Subsequent reaction of these chalcones with reagents like urea (B33335) or guanidine (B92328) hydrochloride in a cyclocondensation reaction leads to the formation of thiophene-substituted pyrimidine (B1678525) derivatives. pnrjournal.com This approach allows for the incorporation of the 3-(4-fluorophenyl)thiophene (B192847) motif into a six-membered heterocyclic ring system, a common core in many bioactive molecules.

Furthermore, the aldehyde is a direct participant in multicomponent reactions that generate heterocyclic scaffolds in a single step. For instance, in the Biginelli reaction, this compound can be condensed with a β-ketoester (like ethyl acetoacetate) and urea or thiourea. wikipedia.orgnih.gov This one-pot synthesis efficiently produces highly functionalized 3,4-dihydropyrimidin-2(1H)-ones or -thiones, where the 3-(4-fluorophenyl)thiophen-2-yl group is installed at the 4-position of the pyrimidine ring.

Similarly, the Hantzsch pyridine (B92270) synthesis offers another route to novel heterocycles. In this reaction, the aldehyde is reacted with two equivalents of a β-ketoester and a nitrogen source such as ammonia (B1221849) or ammonium (B1175870) acetate. chemtube3d.comwikipedia.org This process yields 1,4-dihydropyridine (B1200194) derivatives, which can be subsequently oxidized to the corresponding pyridine scaffold. wikipedia.org This method provides direct access to pyridine rings bearing the thiophene (B33073) substituent, a valuable scaffold in medicinal chemistry. The use of substituted thiophene aldehydes in such reactions has been demonstrated, highlighting the feasibility of this pathway. royalsocietypublishing.org

The Gewald reaction represents another powerful tool for scaffold synthesis starting from an aldehyde. wikipedia.org This multicomponent reaction involves the condensation of an aldehyde or ketone with an α-cyanoester and elemental sulfur in the presence of a base to yield polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.net By employing this compound, this reaction could be used to synthesize more complex, fused thiophene systems or bi-heterocyclic structures.

Precursor for Advanced Organic Molecules with Tunable Properties

This compound is a key precursor for synthesizing advanced organic molecules, particularly chalcones, which are known for their tunable electronic and biological properties. acs.orgnih.gov Chalcones, or 1,3-diphenyl-2-propen-1-ones, are α,β-unsaturated ketones that serve as crucial intermediates in the biosynthesis of flavonoids and possess a wide spectrum of pharmacological activities, including anticancer properties. acs.orgrasayanjournal.co.inresearchgate.net

The synthesis of these molecules is typically achieved through a base-catalyzed Claisen-Schmidt condensation between this compound and various aryl or heteroaryl methyl ketones. nih.govrasayanjournal.co.in The reactivity of the α,β-unsaturated carbonyl group in the resulting chalcone allows for further chemical modifications, such as Michael additions and cyclization reactions, enabling the creation of a large library of derivatives. researchgate.net

The properties of these chalcone derivatives can be fine-tuned by varying the substituents on the ketone's aromatic ring. Research on analogous 3-aryl-thiophene-2-carbaldehydes has shown that the resulting chalcones exhibit a range of biological activities. rasayanjournal.co.inresearchgate.net For example, a series of chalcones derived from 3-(3-methoxyphenyl)thiophene-2-carbaldehyde (B13307161) was synthesized and evaluated for antiproliferative activity against human colon cancer cell lines. Several of these compounds demonstrated significant cytotoxic properties. rasayanjournal.co.inresearchgate.net This highlights the potential to modulate the therapeutic efficacy of the final molecule by making systematic structural changes, a key strategy in modern drug discovery. The 4-fluoro substituent on the phenyl ring of the parent aldehyde also provides a site for modifying properties such as metabolic stability and binding affinity.

Table 1: Examples of Chalcones Synthesized from 3-Aryl-Thiophene-2-Carbaldehyde Analogues

| Entry | 3-Aryl-Thiophene-2-Carbaldehyde Analogue | Ketone Reactant | Resulting Chalcone Structure | Yield (%) | Ref. |

| 1 | 3-(3-Methoxyphenyl)thiophene-2-carbaldehyde | Acetophenone | 1-Phenyl-3-[3-(3-methoxyphenyl)thiophen-2-yl]prop-2-en-1-one | 93 | rasayanjournal.co.inresearchgate.net |

| 2 | 3-(3-Methoxyphenyl)thiophene-2-carbaldehyde | 4-Methylacetophenone | 1-(4-Methylphenyl)-3-[3-(3-methoxyphenyl)thiophen-2-yl]prop-2-en-1-one | 95 | rasayanjournal.co.inresearchgate.net |

| 3 | 3-(3-Methoxyphenyl)thiophene-2-carbaldehyde | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)-3-[3-(3-methoxyphenyl)thiophen-2-yl]prop-2-en-1-one | 92 | rasayanjournal.co.inresearchgate.net |

| 4 | 3-(3-Methoxyphenyl)thiophene-2-carbaldehyde | 4-Chloroacetophenone | 1-(4-Chlorophenyl)-3-[3-(3-methoxyphenyl)thiophen-2-yl]prop-2-en-1-one | 94 | rasayanjournal.co.inresearchgate.net |

| 5 | 3-(3-Methoxyphenyl)thiophene-2-carbaldehyde | 3-Pyridyl methyl ketone | 1-(Pyridin-3-yl)-3-[3-(3-methoxyphenyl)thiophen-2-yl]prop-2-en-1-one | 92 | rasayanjournal.co.inresearchgate.net |

Convergent Synthetic Strategies in Multicomponent Reactions

Convergent synthesis, where different fragments of a complex molecule are prepared separately and then joined together, is a highly efficient strategy. Multicomponent reactions (MCRs) are the epitome of convergence, as they combine three or more starting materials in a single pot to form a product that incorporates portions of all reactants. wikipedia.org this compound is an excellent substrate for such reactions due to its aldehyde functionality.

The Biginelli reaction is a prime example of a one-pot, three-component convergent synthesis. wikipedia.org In a typical setup, this compound, a β-dicarbonyl compound like ethyl acetoacetate, and urea (or thiourea) are condensed under acidic catalysis. mdpi.com This reaction proceeds through a series of bimolecular steps, including condensation and cyclization, to rapidly build the complex dihydropyrimidinone (DHPM) scaffold without the need to isolate intermediates. wikipedia.org The efficiency and atom economy of this approach make it a powerful tool for generating molecular diversity. The resulting DHPMs are valuable in pharmaceuticals as they are known to act as calcium channel blockers and antihypertensive agents. wikipedia.org

Another significant MCR is the Hantzsch pyridine synthesis, a four-component reaction (though often considered pseudo-three-component as two equivalents of the ketoester are used). chemtube3d.comwikipedia.org This reaction combines an aldehyde, a β-ketoester, and ammonia in a convergent manner to produce 1,4-dihydropyridines. organic-chemistry.org Utilizing this compound in this synthesis directly incorporates the substituted thiophene moiety into the resulting heterocyclic core. The reaction's ability to construct the dihydropyridine (B1217469) ring in a single, efficient step showcases the power of convergent MCRs in modern organic synthesis. Such strategies are highly valued for their ability to reduce the number of synthetic steps, minimize waste, and accelerate the discovery of new chemical entities.

Contributions to Medicinal Chemistry Research and Drug Design

Design of Pharmacologically Relevant Scaffolds and Ligands

3-(4-Fluorophenyl)thiophen-2-carbaldehyde belongs to the class of 3-arylthiophene-2-carbaldehydes, which are recognized as versatile scaffolds for generating diverse molecular libraries. The aldehyde functional group is highly reactive and serves as a synthetic handle for elaboration into a wide array of other functional groups and heterocyclic systems.

Researchers have utilized the 3-arylthiophene-2-carbaldehyde core to construct novel chalcone (B49325) derivatives. rasayanjournal.co.inresearchgate.net The synthesis typically involves a palladium-catalyzed Suzuki cross-coupling reaction to form the carbon-carbon bond between the thiophene (B33073) and phenyl rings, followed by condensation of the aldehyde with various aryl or heteroaryl methyl ketones. rasayanjournal.co.in This strategy allows for the systematic modification of different parts of the molecule, enabling the exploration of structure-activity relationships. The resulting chalcones, which feature a characteristic α,β-unsaturated ketone moiety, are known to interact with numerous biological targets, making them a valuable scaffold in drug discovery. rasayanjournal.co.in The thiophene ring itself is considered a "privileged pharmacophore" due to its presence in numerous FDA-approved drugs and its ability to act as a bioisosteric replacement for a phenyl ring, often improving metabolic stability and binding affinity. nih.gov

Exploration of Thiophene-Based Moieties as Key Pharmacophores

The thiophene ring is a cornerstone in medicinal chemistry, valued for its electronic properties and its capacity to engage in various interactions with biological targets. nih.gov As a bioisostere of the benzene (B151609) ring, it is frequently incorporated into drug candidates to modulate physicochemical properties and enhance pharmacological activity. nih.gov Thiophene and its derivatives are integral components of numerous drugs with a wide range of therapeutic effects, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties. encyclopedia.pubnih.gov

The 3-arylthiophene structure, as seen in this compound, is particularly significant. The specific substitution pattern allows for the creation of molecules with defined three-dimensional shapes that can fit into the binding sites of enzymes and receptors. The fluorine atom on the phenyl ring is a common feature in modern pharmaceuticals. Its high electronegativity and ability to form hydrogen bonds can significantly influence a molecule's binding affinity, membrane permeability, and metabolic stability. The combination of the thiophene pharmacophore with a fluorinated phenyl group makes this scaffold a promising starting point for developing new therapeutic agents.

General Structure-Activity Relationship (SAR) Studies on Thiophene Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. Research on derivatives synthesized from thiophene carbaldehydes has provided key insights.

In a study focused on anticancer agents, chalcones were synthesized from 3-(3-Methoxyphenyl)thiophene-2-carbaldehyde (B13307161) and various ketones. rasayanjournal.co.inresearchgate.net The resulting compounds were evaluated for their antiproliferative activity against human colon cancer cell lines (HCT-15). The study revealed that the nature of the substituent on the aryl/heteroaryl ring attached to the chalcone backbone significantly influenced the cytotoxic activity. For instance, compounds with a furan (B31954) ring or a substituted phenyl ring showed potent activity.

| Compound | R Group (from R-CO-CH₃) | IC₅₀ (µg/mL) |

|---|---|---|

| 5a | Furan-2-yl | 21.0 |

| 5g | 4-Chlorophenyl | 22.8 |

| Doxorubicin (Reference) | - | 25.0 |

Similarly, in a series of thiazole (B1198619) derivatives prepared from thiophene carbaldehyde as potential α-glucosidase inhibitors, the substitution on the phenyl ring was critical for activity. researchgate.net The most potent compound in the series featured a fluorine atom at the meta-position of the phenyl ring, highlighting the positive contribution of this specific halogen substitution to the inhibitory potential. researchgate.net

Role in Developing Enzyme Inhibitors and Receptor Modulators

The this compound scaffold is instrumental in the development of molecules that can modulate the activity of enzymes and receptors, key targets in treating various diseases.

Enzyme Inhibitors: Thiophene derivatives have been extensively investigated as inhibitors of various enzymes. For example, derivatives of thiophene carbaldehyde have been synthesized and identified as potent inhibitors of α-glucosidase, an enzyme targeted in the management of diabetes. researchgate.net In one study, a series of thiazole derivatives were synthesized from thiophene-2-carbaldehyde (B41791), with several compounds showing significantly better inhibitory potential than the standard drug, acarbose. researchgate.net The most active compound, which included a 3-fluorophenyl group, exhibited an IC₅₀ value of 10.21 µM. researchgate.net

In another study, 4-arylthiophene-2-carbaldehydes were synthesized and evaluated as urease inhibitors. nih.govnih.gov Urease is an enzyme implicated in infections by pathogens like Helicobacter pylori. The compound 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde demonstrated outstanding urease inhibition with an IC₅₀ value of 27.1 µg/mL, comparable to the standard inhibitor thiourea. nih.govnih.gov This underscores the potential of the fluorophenyl-thiophene scaffold in designing effective enzyme inhibitors.

| Derivative Class | Target Enzyme | Lead Compound Structure | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Thiazole Derivative | α-Glucosidase | 4-(3-fluorophenyl)-2-(2-(thiophen-2-ylmethylene)hydrazinyl)thiazole | 10.21 µM | researchgate.net |

| 4-Arylthiophene-2-carbaldehyde | Urease | 4-(3-chloro-4-fluorophenyl)thiophene-2-carbaldehyde | 27.1 µg/mL | nih.gov |

Receptor Modulators: The thiophene scaffold is also a key component in the design of receptor modulators. For instance, derivatives of 2,5-disubstituted thiophenes, some containing a 4-fluorophenyl moiety, have been developed as potent agonists for the Estrogen-Related Receptor gamma (ERRγ), a nuclear receptor involved in cellular metabolism. nih.gov Furthermore, thiophene-based structures have been explored as antagonists for receptors involved in inflammation, such as the CXCR4 receptor. nih.gov The versatility of the thiophene nucleus allows it to be adapted to fit the binding pockets of diverse receptor types, from nuclear receptors to G-protein coupled receptors.

Applications in Materials Science and Advanced Functional Materials

Organic Semiconductors and Charge Transport Materials

Thiophene-based π-conjugated molecules and polymers are a cornerstone of organic semiconductor research due to their potential in material chemistry. nih.gov The design of high-performance organic semiconductors requires a deep understanding of molecular interactions and solid-state packing, both of which influence charge carrier transport. nih.gov The introduction of fluorine atoms onto the thiophene (B33073) backbone is a key strategy for modulating these properties.

Fluorination of the thiophene ring generally leads to an increase in the ionization potential of the resulting polymer without significantly altering the optical band gap. nih.gov This modification can also enhance the tendency of the polymer to aggregate in solution, which is attributed to a more co-planar backbone structure. nih.gov In field-effect transistors, this enhanced planarity and organization can lead to a notable increase in average charge carrier mobilities. nih.gov For instance, studies on small molecule donors for organic solar cells show that fluorination on the lateral-chain thiophenes is an effective strategy to fine-tune material morphologies and hole mobility (μh). nih.gov The 3-(4-Fluorophenyl)thiophen-2-carbaldehyde molecule serves as a precursor for materials that leverage these benefits, where the fluorophenyl group contributes to the electronic characteristics and stability of the final semiconductor. Thiophene-based materials are integral to hole-transporting materials (HTMs), and strategic fluorination has been shown to be crucial in boosting the efficiency and stability of devices like perovskite solar cells. sigmaaldrich.com

Components for Optoelectronic Devices

The structural features of this compound make it a promising candidate for creating components used in a variety of optoelectronic devices. taylorfrancis.com Thiophene-based materials are widely explored for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.gov

In the field of OLEDs, thiophene-based materials are frequently used as emitters and charge transporters. researchgate.net The aldehyde functional group in this compound can be readily converted into various luminogenic structures. For example, derivatives of triphenylamine-thiophene carbaldehyde have been investigated as promising candidates for non-doped red emission OLED applications. researchgate.net These materials can exhibit aggregation-induced emission (AIE) characteristics, high brightness, and efficiency. researchgate.netossila.com The incorporation of the fluorophenyl group can further enhance performance by tuning the emission color, improving photostability, and modifying the electronic energy levels for more efficient charge injection and transport.

Organic field-effect transistors are a key application for thiophene-based semiconductors. nih.gov The performance of OFETs is heavily dependent on the charge carrier mobility of the semiconductor used. Research has consistently shown that backbone fluorination in regioregular polythiophenes can significantly improve device performance. For example, a comparative study of fluorinated and non-fluorinated poly(3-alkyl)thiophenes demonstrated that charge carrier mobilities in OFETs could be increased by up to a factor of five for the fluorinated polymers. nih.gov This enhancement is linked to the increased backbone coplanarity and improved solid-state packing induced by fluorination. As a building block, this compound can be used to synthesize new small molecules or polymers designed to exhibit these superior charge transport characteristics in OFETs.

| Polymer | Fluorination | Reported Mobility (cm²/Vs) | Reference |

|---|---|---|---|

| Poly(3-alkyl-4-fluoro)thiophene | Backbone | Up to 5x increase vs. non-fluorinated analogue | nih.gov |

| DPP-2FPh | Side-chain | 0.54 (electron mobility) | researchgate.net |

| DPP-Ph | Side-chain | 0.40 (electron mobility) | researchgate.net |

In the realm of organic photovoltaics, fluorinated thiophene derivatives are extensively used to create highly efficient donor and acceptor materials. nih.gov The fluorination of thiophene units in donor-acceptor polymers has been shown to increase the ionization potential, which can lead to a higher open-circuit voltage (Voc) in solar cell devices. taylorfrancis.com This modification also promotes stronger polymer aggregation, which is beneficial for charge transport. taylorfrancis.com

For example, the synthesis of a tetrafluorinated 4,7-bis(3,4-difluorothiophen-2-yl)-2,1,3-benzothiadiazole monomer and its subsequent polymerization resulted in a low band gap polymer that yielded a significant enhancement in OPV device performance when blended with PC71BM. taylorfrancis.com Similarly, thiophene-based hole-transport materials are critical for the performance and stability of perovskite solar cells. sigmaaldrich.comrsc.orgresearchgate.net The use of this compound as a monomer allows for the precise introduction of fluorine into a conjugated system, providing a pathway to new materials for efficient and stable solar cells.

| Material Type | Key Fluorinated Component | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| Donor-Acceptor Polymer | Tetrafluorinated Benzothiadiazole Monomer | Significant enhancement over non-fluorinated analogue | taylorfrancis.com |

| All-Polymer Solar Cell | Thiophene[3,4-b]thiophene-based polymer acceptor | 17.07% (binary), 18.62% (ternary) | google.com |

| Small Molecule Donor | Thieno[3,2-b]thiophene-based HTM | Up to 16.1% in Perovskite Solar Cells | rsc.org |

Fluorinated Thiophenes in Polymer Chemistry

The synthesis of novel conjugated polymers with tailored properties is a major focus of materials chemistry, and fluorinated thiophenes are important monomers in this field. researchgate.net The introduction of fluorine can dramatically alter the electrochemical and physical properties of polythiophenes. Polymerization of fluorinated thiophene monomers can be achieved through various methods, including Grignard metathesis (GRIM) polymerization, which offers excellent control for producing highly regioregular polymers. nih.gov

The presence of fluorine on the thiophene backbone influences the polymer's electronic structure, leading to deeper highest occupied molecular orbital (HOMO) energy levels. This is advantageous for applications in photovoltaics, as it can improve air stability and increase the open-circuit voltage of solar cells. taylorfrancis.com Furthermore, fluorination can lead to enhanced intermolecular interactions, promoting the self-assembly of polymer chains into well-ordered structures that facilitate efficient charge transport. nih.gov The compound this compound, with its reactive aldehyde group, can be used to synthesize a wide array of polymers through condensation reactions or after conversion to other polymerizable groups, embedding the desirable properties of the fluorinated thiophene unit into the polymer backbone.

Luminescent and Fluorescent Materials

Thiophene-based materials are known for their fluorescent properties, though simple oligothiophenes often have lower emission quantum yields compared to other systems. nih.gov However, significant progress has been made in developing highly emissive thiophene-based materials through strategic molecular design. nih.gov This includes the creation of fused-ring systems to enhance backbone planarity and the incorporation of various functional groups to tune electronic properties.

The this compound scaffold is a precursor for such advanced fluorescent materials. The carbaldehyde group can react with various amines to form Schiff bases, extending the π-conjugation and creating donor-π-acceptor (D-π-A) structures, which are often highly fluorescent. ossila.com Research on related triphenylamine-thiophene carbaldehyde systems has shown they can exhibit remarkable solvatochromic and mechanoresponsive luminescence properties. researchgate.net The fluorophenyl group can further modulate the luminescent output, potentially leading to materials with high quantum yields and enhanced stability for applications in sensors, bio-imaging, and OLEDs.

Future Perspectives and Emerging Research Avenues

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. Future research on 3-(4-Fluorophenyl)thiophen-2-carbaldehyde will likely focus on more sustainable synthetic routes that reduce waste, energy consumption, and the use of hazardous materials.

Key areas of development include:

Metal-Free Synthesis: While palladium-catalyzed cross-coupling reactions are common for synthesizing aryl-thiophenes, there is a growing interest in metal-free approaches to avoid toxic metal residues. These methods often utilize alternative activation strategies to forge the carbon-carbon and carbon-sulfur bonds necessary for constructing the thiophene (B33073) ring and attaching the fluorophenyl group.

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can significantly accelerate reaction times, improve yields, and reduce side product formation. Applying MAOS to the synthesis of this compound could lead to more energy-efficient and rapid production.

Multicomponent Reactions: Designing one-pot, multicomponent reactions that form the substituted thiophene core in a single step is a key goal of green chemistry. These reactions improve atom economy by incorporating multiple starting materials into the final product with minimal waste. The Gewald reaction, for instance, is a classic multicomponent synthesis of 2-aminothiophenes that can be adapted and made more environmentally friendly.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Thiophene Derivatives

| Feature | Conventional Synthesis | Green Chemistry Approaches |

|---|---|---|

| Catalysts | Often heavy metals (e.g., Palladium, Rhodium) | Metal-free catalysts, biocatalysts |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasound |

| Reaction Time | Often several hours to days | Minutes to a few hours |

| Waste Generation | Higher, due to multi-step processes and purification | Lower, due to one-pot reactions and higher atom economy |

Integration with High-Throughput Synthesis and Screening Methodologies

The demand for novel molecules with specific biological activities or material properties has driven the development of high-throughput synthesis and screening (HTS) techniques. This compound serves as an excellent starting point for creating large libraries of derivatives for HTS campaigns.

Future directions in this area include:

Automated Synthesis Platforms: The use of robotic systems to perform parallel synthesis will enable the rapid generation of a diverse library of compounds derived from this compound. By modifying the carbaldehyde group or introducing further substitutions on the thiophene or phenyl rings, a vast chemical space can be explored efficiently.

Miniaturization and Assay Development: HTS relies on miniaturized assays to screen thousands of compounds quickly and cost-effectively. Derivatives of this compound can be tested in various cell-based or biochemical assays to identify "hits" for drug discovery or other applications.

Advanced Screening Technologies: The integration of novel detection methods, such as fluorescence-based assays, surface plasmon resonance, and affinity chromatography, will enhance the speed and sensitivity of screening thiophene-based libraries.

Applications in Chemo- and Biosensors

Thiophene derivatives are known for their exceptional photophysical properties, making them ideal candidates for use in chemosensors and biosensors. The electron-rich nature of the thiophene ring, combined with the electronic influence of the substituents, can be harnessed to design sensors with high selectivity and sensitivity.

Emerging research avenues include:

Fluorometric and Colorimetric Sensors: The aldehyde group in this compound can be readily converted into Schiff bases or other conjugated systems. These modifications can lead to compounds that exhibit changes in their fluorescence or color upon binding to specific analytes, such as metal ions, anions, or biologically important molecules.

Bioimaging Probes: Thiophene-based fluorescent probes can be designed to be cell-permeable, allowing for the imaging of specific ions or molecules within living cells and even organisms like zebrafish. The fluorophenyl group may enhance the photostability and quantum yield of such probes.

Mechanism-Based Sensor Design: Future sensor development will focus on rational design based on specific sensing mechanisms like Chelation Enhanced Fluorescence Effect (CHEF), Internal Charge Transfer (ICT), or aggregation-induced emission (AIEE).

Table 2: Potential Analytes for Thiophene-Based Chemosensors

| Analyte Category | Specific Examples | Sensing Mechanism |

|---|---|---|

| Cations | Zn²⁺, Cu²⁺, Hg²⁺, Pb²⁺, Fe³⁺ | Chelation, Fluorescence quenching/enhancement |

| Anions | CN⁻, F⁻, ClO₄⁻ | Hydrogen bonding, Deprotonation |

| Neutral Molecules | H₂O₂, Explosives, Sugars | Host-guest interactions, Specific chemical reactions |

| Biomolecules | DNA, Proteins, Enzymes | Intercalation, Covalent binding, Conformational changes |

Advanced Computational Design of Thiophene-Based Systems for Specific Functions

In silico methods and computational chemistry are becoming indispensable tools for the rational design of molecules with tailored properties, thereby reducing the time and cost associated with experimental trial-and-error.

Future research will heavily rely on:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum chemical methods are used to predict the electronic structure, photophysical properties (like absorption and emission wavelengths), and reactivity of new thiophene derivatives. This allows researchers to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis.

Molecular Docking and Dynamics: In drug discovery, computational techniques can predict how derivatives of this compound might bind to specific biological targets like enzymes or receptors. This guides the design of more potent and selective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR): By correlating the structural features of a series of thiophene derivatives with their observed biological activity or material properties, QSAR models can be developed to predict the performance of yet-unsynthesized compounds.

Table 3: Computationally Predicted Properties of Thiophene-Based Systems

| Computational Method | Predicted Properties and Applications |

|---|---|

| DFT/TD-DFT | HOMO/LUMO energy levels, energy gap, absorption spectra, excitation energies for designing dyes and electronic materials. |

| Molecular Docking | Binding affinity and mode of interaction with biological targets for drug design. |

| Molecular Dynamics (MD) Simulations | Conformational stability of ligand-receptor complexes, solvent effects. |

| QSAR | Prediction of biological activity (e.g., anticancer, anti-inflammatory) based on molecular descriptors. |

Q & A

Q. What are the recommended synthetic routes for 3-(4-Fluorophenyl)thiophen-2-carbaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves coupling a fluorophenyl moiety to a thiophene-carbaldehyde scaffold. Key steps include:

- Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling to introduce the 4-fluorophenyl group to the thiophene ring .

- Temperature control (e.g., 60–80°C) and catalyst selection (e.g., Lewis acids like AlCl₃ or palladium catalysts for cross-coupling) to enhance yield and regioselectivity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) are often used to stabilize intermediates .

- Purity validation : Post-synthesis purification via column chromatography or recrystallization .

Example protocol :

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | 4-Fluorophenylboronic acid, Pd(PPh₃)₄ | Cross-coupling |

| 2 | K₂CO₃, DMF, 80°C | Reaction medium |

| 3 | Silica gel chromatography | Purification |

Q. How should researchers confirm the structural identity of this compound?

Use a combination of spectroscopic and crystallographic techniques :

- NMR spectroscopy : Compare H and C NMR chemical shifts with computational predictions (e.g., DFT) to verify substituent positions .

- Mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ = 220.03 g/mol) .

- X-ray crystallography : Resolve crystal structure to validate spatial arrangement of the fluorophenyl and aldehyde groups .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Solubility : Moderately soluble in DMSO and chloroform; limited in water. Pre-solubilization in DMSO is recommended for biological assays .

- Stability : Susceptible to oxidation of the aldehyde group; store under inert atmosphere at –20°C .

- Melting point : Estimated 120–125°C (based on analogs like 2-(4-Fluorophenyl)thiazole-4-carbaldehyde, mp 118–120°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

- Scenario : Discrepancies in H NMR signals due to rotamers or impurities.

- Methodology :

- Perform 2D NMR (COSY, HSQC) to assign overlapping peaks .

- Compare experimental IR spectra with computational simulations (e.g., Gaussian) to confirm functional groups .

- Use dynamic light scattering (DLS) to detect aggregates in solution that may distort data .

Q. What strategies optimize the compound’s reactivity for derivatization in medicinal chemistry?

- Aldehyde functionalization :

- Condensation reactions : React with hydrazines or amines to form Schiff bases (e.g., for antimicrobial studies) .

- Protection strategies : Use acetal protection to prevent undesired oxidation during multi-step syntheses .

- Thiophene ring modifications :